molecular formula C5H9IO B031259 (E,3R)-1-iodopent-1-en-3-ol CAS No. 126641-06-3

(E,3R)-1-iodopent-1-en-3-ol

Cat. No.: B031259
CAS No.: 126641-06-3
M. Wt: 212.03 g/mol
InChI Key: VAVSCVJYAOHETD-QLSVQJPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,E)-1-iodopent-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-1-iodopent-1-en-3-ol typically involves the iodination of pent-1-en-3-ol. One common method is the reaction of pent-1-en-3-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of (R,E)-1-iodopent-1-en-3-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(R,E)-1-iodopent-1-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

    Oxidation: Formation of 1-iodopent-1-en-3-one.

    Reduction: Formation of 1-iodopentan-3-ol.

    Substitution: Formation of various substituted pent-1-en-3-ol derivatives.

Scientific Research Applications

Chemistry

(R,E)-1-iodopent-1-en-3-ol is used as a building block in organic synthesis

Biology

In biological research, (R,E)-1-iodopent-1-en-3-ol can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive iodine atom.

Medicine

Industry

In the industrial sector, (R,E)-1-iodopent-1-en-3-ol can be used in the synthesis of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (R,E)-1-iodopent-1-en-3-ol involves its reactivity with various biological and chemical targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-iodopentane: Lacks the double bond and hydroxyl group, making it less reactive.

    Pent-1-en-3-ol: Lacks the iodine atom, resulting in different reactivity and applications.

    1-iodo-2-propanol: Has a similar iodine and hydroxyl functionality but differs in carbon chain length and position of the double bond.

Uniqueness

(R,E)-1-iodopent-1-en-3-ol is unique due to the combination of an iodine atom, a hydroxyl group, and a double bond within a single molecule. This combination allows for versatile reactivity and a wide range of applications in various fields.

Properties

CAS No.

126641-06-3

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

(E,3R)-1-iodopent-1-en-3-ol

InChI

InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+/t5-/m1/s1

InChI Key

VAVSCVJYAOHETD-QLSVQJPWSA-N

Isomeric SMILES

CC[C@H](/C=C/I)O

SMILES

CCC(C=CI)O

Canonical SMILES

CCC(C=CI)O

Synonyms

[R-(E)]-1-Iodo-1-penten-3-ol

Origin of Product

United States

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